molecular formula C15H21FN2O B12069458 Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]-

Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]-

Cat. No.: B12069458
M. Wt: 264.34 g/mol
InChI Key: ODYLHMGXYMWXIX-UHFFFAOYSA-N
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Description

Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]- is a synthetic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone with a fluorinated phenyl ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]- typically involves the reaction of a fluorinated aniline derivative with a piperidine-containing intermediate. The process may include steps such as:

    Nucleophilic substitution: A fluorinated aniline reacts with a piperidine derivative under basic conditions to form the desired product.

    Amidation: The intermediate product undergoes amidation with butanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]- involves its interaction with opioid receptors in the central nervous system. The compound binds to the μ-opioid receptor, leading to the inhibition of adenylate cyclase activity and a decrease in the release of neurotransmitters such as substance P and glutamate . This results in analgesic and anesthetic effects.

Properties

Molecular Formula

C15H21FN2O

Molecular Weight

264.34 g/mol

IUPAC Name

N-(2-fluoro-5-piperidin-4-ylphenyl)butanamide

InChI

InChI=1S/C15H21FN2O/c1-2-3-15(19)18-14-10-12(4-5-13(14)16)11-6-8-17-9-7-11/h4-5,10-11,17H,2-3,6-9H2,1H3,(H,18,19)

InChI Key

ODYLHMGXYMWXIX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)C2CCNCC2)F

Origin of Product

United States

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